3-bromo-4,5,6,7-tetrahydro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDITHCBNPLRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a single, comprehensive source, this document compiles and adapts information from various studies on indazole synthesis and functionalization to present a putative synthetic route and expected characterization data.
Introduction
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tetrahydro-indazole moiety, in particular, offers a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of a bromine atom at the C3 position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.
This guide outlines a two-step synthetic pathway to this compound, starting from commercially available reagents. It also details the expected spectroscopic and spectrometric data for the final compound, providing a valuable resource for its unambiguous identification.
Synthesis Pathway
The proposed synthesis of this compound involves two key steps: the formation of the tetrahydro-indazole ring system, followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of indazoles and their subsequent halogenation.[1][2] Optimization may be required to achieve optimal yields and purity.
Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole
This procedure is adapted from the general synthesis of 1H-indazoles from 1,3-dicarbonyl compounds and hydrazine.[1]
Materials:
-
2-Hydroxymethylenecyclohexanone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxymethylenecyclohexanone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4,5,6,7-tetrahydro-1H-indazole.
Step 2: Synthesis of this compound
This protocol is based on the ultrasound-assisted C3-bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] An alternative method using N-bromosuccinimide (NBS) is also described.[5]
Method A: Ultrasound-assisted bromination with DBDMH
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, suspend 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and sodium carbonate (2.0 eq) in ethanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the suspension.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.
Method B: Bromination with NBS
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain this compound.
Characterization Data
The following tables summarize the expected quantitative data for this compound based on the analysis of its constituent parts and data from related structures.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported (will require experimental determination) |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | br s | 1H | N-H |
| ~2.50 - 2.70 | m | 2H | C4-H₂ |
| ~2.40 - 2.60 | m | 2H | C7-H₂ |
| ~1.70 - 1.90 | m | 4H | C5-H₂, C6-H₂ |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C7a |
| ~120 - 125 | C3a |
| ~115 - 120 | C3 |
| ~20 - 25 | C4, C5, C6, C7 |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Broad | N-H stretch |
| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1650 | Medium | C=N stretch |
| ~1400 - 1500 | Medium | C-C stretch (ring) |
| ~550 - 650 | Strong | C-Br stretch |
Table 5: Expected Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | [M]⁺ (Isotopic pattern for Br) |
| 121 | Medium | [M - Br]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.
Caption: Workflow for the synthesis and characterization of the target molecule.
Conclusion
This technical guide provides a putative, yet detailed, pathway for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical literature, offer a solid starting point for researchers. The tabulated spectral data provides a reference for the verification of the synthesized product. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
Spectroscopic Profile of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, and other substituted indazole derivatives.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | N-H |
| ~2.5 - 2.7 | m | 2H | C4-H₂ |
| ~2.4 - 2.6 | m | 2H | C7-H₂ |
| ~1.8 - 2.0 | m | 4H | C5-H₂, C6-H₂ |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C3a |
| ~120 - 125 | C7a |
| ~115 - 120 | C3 |
| ~22 - 27 | C4 |
| ~20 - 25 | C5 |
| ~20 - 25 | C6 |
| ~22 - 27 | C7 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Broad | N-H stretch |
| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 - 1650 | Medium | C=N stretch |
| ~1450 - 1500 | Medium | C=C stretch |
| ~550 - 650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | [M]⁺ (presence of Br isotopes) |
| 121 | Medium | [M - Br]⁺ |
| 94 | Medium | [C₇H₈N]⁺ |
Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is a composite based on synthetic methods for similar indazole derivatives.
Synthesis of this compound
A plausible synthetic route involves the bromination of 4,5,6,7-tetrahydro-1H-indazole.
Materials:
-
4,5,6,7-tetrahydro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
General Information: NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra would be recorded on a FTIR spectrometer. Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.
¹H NMR Spectroscopy: The purified compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum would be acquired, and the chemical shifts, multiplicities, and coupling constants would be recorded.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the sample in CDCl₃ would be acquired to determine the chemical shifts of the carbon atoms.
IR Spectroscopy: An IR spectrum of the solid compound would be obtained using a KBr pellet or an ATR accessory. The characteristic absorption bands would be recorded in wavenumbers (cm⁻¹).
Mass Spectrometry: The mass spectrum would be obtained by introducing a sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be recorded.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.
The Chemical Landscape of Substituted Tetrahydroindazoles: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted tetrahydroindazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned them as promising candidates in drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this heterocyclic core, tailored for researchers, scientists, and drug development professionals. The document delves into their synthesis, reactivity, structure-activity relationships (SAR), and their role as modulators of key biological pathways, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Reactivity
The tetrahydroindazole core, a fused bicyclic system comprising a pyrazole and a cyclohexane ring, offers a versatile platform for chemical modification. The reactivity of this scaffold is influenced by the interplay of the electron-rich pyrazole ring and the saturated cyclohexane portion.
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, although its reactivity is modulated by the substituents present. Reactions such as nitration and halogenation can be directed to specific positions on the pyrazole ring, often requiring carefully controlled conditions to achieve desired regioselectivity.
Nucleophilic Substitution: The tetrahydroindazole scaffold can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or after conversion of a hydroxyl group to a better leaving group.
Oxidation and Reduction: The saturated cyclohexane ring can be subject to oxidation reactions, potentially leading to the introduction of carbonyl or hydroxyl groups. Conversely, reduction of unsaturated precursors is a common strategy for the synthesis of the tetrahydroindazole core.
Synthesis of Substituted Tetrahydroindazoles
A variety of synthetic routes have been developed for the preparation of substituted tetrahydroindazoles. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization.
Biological Activity and Structure-Activity Relationships (SAR)
Substituted tetrahydroindazoles have been investigated for a range of therapeutic applications, demonstrating activity as antituberculosis agents, sigma-2 (σ2) receptor ligands, and inhibitors of crucial enzymes such as Interleukin-2 Inducible T-cell Kinase (ITK) and Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4]
Antituberculosis Activity: Certain substituted tetrahydroindazoles have shown potent activity against Mycobacterium tuberculosis. For instance, compounds 6a, 6m, and 6q exhibited minimum inhibitory concentrations (MICs) of 1.7, 1.9, and 1.9 μM, respectively, against replicating M. tuberculosis.[1][5]
Sigma-2 (σ2) Receptor Ligands: A series of tetrahydroindazole derivatives have been synthesized and evaluated for their affinity towards sigma receptors.[2] Notably, compounds 12, 15b, 15c, and 15d displayed moderate affinity and high selectivity for the σ2 receptor.[2] SAR studies have indicated that the nature and length of the linker between the tetrahydroindazole core and other moieties are crucial for σ2 receptor binding.[2]
Kinase Inhibition: Tetrahydroindazoles have emerged as potent inhibitors of kinases, including ITK.[3] Optimization of a tetrahydroindazole series led to the identification of compounds with enhanced potency and selectivity, demonstrating the tunability of this scaffold for kinase inhibitor design.[3]
DHODH Inhibition: Substituted tetrahydroindazoles have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for cancer therapy.[4][6] Structure-activity relationship studies have revealed that small lipophilic substituents on the pyridyl ring of the HZ series of compounds increase their potency towards DHODH.[4] For example, compound 30, with a CF3 group, was found to be a highly potent analog with an IC50 value of 15 nM.[4]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative substituted tetrahydroindazoles across different biological targets.
Table 1: Antituberculosis Activity of Substituted Tetrahydroindazoles [1][5]
| Compound | MIC (μM) against M. tuberculosis |
| 6a | 1.7 |
| 6m | 1.9 |
| 6q | 1.9 |
Table 2: DHODH Inhibitory Activity of HZ00 Analogues [4]
| Compound | Ar¹ Substituent | IC₅₀ (nM) |
| (R)-HZ00 | Pyridyl | >1000 |
| 28 | 5-Methylpyridyl | 55 |
| 29 | 4-Methylpyridyl | 34 |
| 30 | 4-CF₃-pyridyl | 15 |
| 31 | 4-Cl-pyridyl | 29 |
| 32 | 4-Br-pyridyl | 28 |
| 33 | 4-F-pyridyl | 31 |
| 34 | 4,5-Dimethylpyridyl | 25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of substituted tetrahydroindazoles, as well as for key biological assays.
Synthesis of Substituted 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones[4]
This procedure describes the initial step in the synthesis of many DHODH inhibitors.
Materials:
-
Cyclohexane-1,3-dione
-
Substituted phenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of cyclohexane-1,3-dione (1.0 eq) and the appropriately substituted phenylhydrazine hydrochloride (1.1 eq) in ethanol is prepared.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired substituted 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.[4]
-
Samples are dissolved in deuterated solvents such as CDCl₃, DMSO-d₆, or methanol-d₄.[4]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the synthesized compounds.[4]
-
Electron spray ionization (ESI) is a commonly used ionization technique.
DHODH Inhibition Assay[4]
This colorimetric assay measures the inhibitory activity of compounds against DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
2,3-dimethoxy-5-methyl-p-benzoquinone (as a substitute for Coenzyme Q₁₀)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM L-cysteine, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
The test compounds are serially diluted in DMSO.
-
In a 96-well plate, the assay buffer, DHODH enzyme, and the test compound (or DMSO for control) are added.
-
The plate is incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of a mixture of DHO and DCIP/coenzyme Q substitute.
-
The decrease in absorbance of DCIP is monitored kinetically at a specific wavelength (e.g., 600 nm) for a set period.
-
The initial reaction velocities are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by substituted tetrahydroindazoles and a general workflow for their discovery and development.
Conclusion
Substituted tetrahydroindazoles continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the ability to modulate their biological activity through targeted substitutions, makes them an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of the chemical properties of this important class of molecules, offering valuable insights and practical protocols for researchers engaged in drug discovery and development. Further exploration of the chemical space around the tetrahydroindazole core is likely to yield new and improved drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. researchgate.net [researchgate.net]
- 4. optibrium.com [optibrium.com]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-depth Technical Guide: 3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 1246553-15-0)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Experimental Data for CAS No. 1246553-15-0
Executive Summary
This document provides a summary of the publicly available information for the chemical compound with CAS number 1246553-15-0. Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of detailed experimental data for this specific molecule. The available information primarily identifies the compound and its commercial availability as a chemical intermediate.
The chemical name for CAS No. 1246553-15-0 is 3-Bromo-4,5,6,7-tetrahydro-1H-indazole . It is listed by various chemical suppliers, suggesting its role as a building block in organic synthesis. However, no peer-reviewed publications or patents were identified that provide in-depth experimental data, such as biological activity, detailed physicochemical properties, or comprehensive spectroscopic analysis.
Due to the absence of this information, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time. This report will instead focus on presenting the known chemical identity of the compound and outlining a general workflow for how such data would be generated and presented if it were available.
Chemical Identity
| Identifier | Value |
| CAS Number | 1246553-15-0 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Structure | (A structural representation would be placed here) |
Hypothetical Experimental Workflow and Data Presentation
While specific data for this compound is unavailable, this section outlines a standard workflow for the characterization and evaluation of a novel chemical entity in a drug discovery context. This serves as a template for the type of information that would be included in a comprehensive technical guide.
Physicochemical Properties
A fundamental step in compound characterization involves determining its physicochemical properties. These parameters are crucial for assessing its drug-like qualities.
Table 1: Hypothetical Physicochemical Properties
| Property | Value | Method |
| Melting Point (°C) | e.g., 150-155 | Differential Scanning Calorimetry (DSC) |
| Solubility (µg/mL) | e.g., <1 in PBS, 50 in DMSO | High-Throughput Kinetic Solubility Assay |
| LogP | e.g., 2.5 | Calculated (e.g., cLogP) or Experimental (Shake-flask) |
| pKa | e.g., 8.2 | Potentiometric Titration |
In Vitro Biological Activity
The biological effects of a compound are initially assessed using in vitro assays. This typically involves testing the compound against specific molecular targets or in cell-based models.
Table 2: Hypothetical In Vitro Biological Activity
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, EC₅₀) |
| Kinase Inhibition | e.g., EGFR | IC₅₀ | e.g., 150 nM |
| Cell Proliferation | e.g., A549 Cancer Cell Line | GI₅₀ | e.g., 1.2 µM |
| Receptor Binding | e.g., Dopamine D2 Receptor | Kᵢ | e.g., 50 nM |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Example Protocol: Kinase Inhibition Assay
-
Reagents: Kinase (e.g., EGFR), substrate (e.g., poly-GT), ATP, test compound (this compound), assay buffer.
-
Procedure:
-
The test compound is serially diluted in DMSO.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Visualization of Hypothetical Signaling Pathway
Should this compound be identified as a modulator of a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action. The following is a hypothetical example of the EGFR signaling pathway, which could be inhibited by a compound with the activity profile described in Table 2.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
The compound identified by CAS number 1246553-15-0, this compound, is commercially available as a chemical intermediate. There is currently no publicly available scientific literature detailing its experimental properties, including biological activity or physicochemical characteristics. This technical guide has, therefore, outlined a standard framework for how such data would be generated and presented in a drug discovery and development context. Further research is required to elucidate the properties and potential applications of this molecule.
An In-depth Technical Guide on the Reactivity and Stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to predict its chemical behavior and provide robust experimental protocols.
Chemical and Physical Properties
This compound is a substituted indazole with a bromine atom at the 3-position and a saturated six-membered ring fused to the pyrazole core. Its key physical and chemical properties, largely inferred from supplier information and related compounds, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.067 g/mol | [1][2] |
| CAS Number | 1246553-15-0 | [1][2] |
| Appearance | Likely an off-white to yellow solid | Inferred |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, in a tightly sealed container, protected from light and moisture | [1][2] |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route is the condensation of 2-oxocyclohexanecarbaldehyde with hydrazine, followed by bromination. An alternative, and perhaps more direct route, would involve the reaction of 2-bromo-1,3-cyclohexanedione with hydrazine.
References
The Rise of Indazoles: A Technical Guide to Novel Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of novel indazole derivatives, focusing on their synthesis, therapeutic applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation therapeutics.
Introduction: The Versatility of the Indazole Core
Indazole-containing compounds have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological profiles.[1][2] This versatile scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, highlighting its clinical significance.[3][4][5][6] The unique electronic properties and structural features of the indazole ring system allow for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
The therapeutic potential of indazole derivatives spans a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][7][8] Researchers have successfully designed and synthesized novel indazole-based compounds with potent inhibitory activity against various molecular targets, such as protein kinases, cyclooxygenases, and microbial enzymes. This guide will delve into the specifics of these applications, supported by quantitative data and detailed experimental methodologies.
Synthetic Strategies for Novel Indazole Derivatives
The synthesis of substituted indazoles is a cornerstone of their development as therapeutic agents. A variety of synthetic routes have been established, allowing for the introduction of diverse functional groups at different positions of the indazole core.
A common and effective method for the synthesis of 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst.[2] Another widely used approach is the palladium-catalyzed intramolecular amination of aryl halides.[2] More recently, rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of 3-substituted indazoles.
Synthesis of a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (A Case Study):
A representative synthesis of a novel indazole derivative involves the sulfonylation of 5-nitro-1H-indazole. In a typical procedure, 5-nitro-1H-indazole is reacted with 2-chloro-5-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion. The resulting product, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, can then be purified using column chromatography. The structure of the synthesized compound is confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[9][10]
Therapeutic Applications and Biological Activities
The broad therapeutic potential of indazole derivatives is a direct result of their diverse biological activities. This section will highlight key therapeutic areas where novel indazoles have shown significant promise, supported by quantitative bioactivity data.
Anticancer Activity
Indazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1][11][12] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.
Targeting Hypoxia-Inducible Factor-1α (HIF-1α):
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and metastasis.[13] Several indazole derivatives have been identified as potent inhibitors of HIF-1α. The HIF-1 signaling pathway is activated under hypoxic conditions, leading to the transcription of genes that promote angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, these indazole compounds can effectively disrupt the adaptive response of cancer cells to hypoxia.
Quantitative Anticancer Activity Data:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][12] |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [11] |
| 4f | MCF-7 (Breast Cancer) | 1.629 | [14] |
| 4i | MCF-7 (Breast Cancer) | 1.841 | [14] |
| 13g | A549 (Lung Cancer) | 0.010 ± 0.0042 | [15] |
| 13g | MCF-7 (Breast Cancer) | 0.012 ± 0.0031 | [15] |
| 13g | HT-29 (Colon Cancer) | 0.015 ± 0.0028 | [15] |
| 38 | AT1 Receptor Antagonist | 0.006 | [16] |
| SKLB06329 | Type I PRMTs Inhibitor | Nanomolar to low nanomolar | [17] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines.[7][18]
Inhibition of Cyclooxygenase-2 (COX-2):
Many indazole derivatives exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] By blocking COX-2, these compounds can effectively reduce the production of prostaglandins, which are major mediators of inflammation and pain.
Quantitative Anti-inflammatory Activity Data:
| Compound | Assay | IC50 (µM) | Reference |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [7] |
| Indazole | COX-2 Inhibition | 23.42 | [7] |
| 13b | Inhibition of NO, IL-6, and TNF-α | Not specified | [19] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indazole derivatives have shown promising activity against a range of bacteria and fungi.[20][21][22]
Quantitative Antimicrobial Activity Data (MIC values):
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2 | E. faecalis | 128 | [21] |
| 3 | E. faecalis | 128 | [21] |
| 5 | S. aureus | 64-128 | [21] |
| 5 | S. epidermidis | 64-128 | [21] |
| 9 | S. aureus (MDR) | 4 | [22] |
| HL1 | S. aureus | 625 | [23] |
| HL2 | S. aureus | 625 | [23] |
| 18 | G. intestinalis | 12.8 times more active than metronidazole | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of novel indazole derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (indazole derivative)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (indazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins in cells treated with a test compound.
Materials:
-
Cell lysate
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (specific to the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Characterization of Novel Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[8][9]
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar mass spectrometer to confirm the elemental composition of the synthesized compounds.[9][10][25]
Conclusion and Future Directions
The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The chemical tractability of this heterocyclic system, coupled with its proven success in delivering clinically effective drugs, ensures its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel therapeutic targets, and the application of advanced synthetic methodologies to access increasingly complex molecular architectures. The integration of computational drug design and high-throughput screening will further accelerate the discovery of the next generation of indazole-based medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]
- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Initial Biological Screening of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide and Proposed Screening Strategy
Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals no specific biological screening data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. While this molecule is commercially available as a synthetic building block, its biological activities have not been publicly detailed. This guide, therefore, provides a proposed initial biological screening strategy for this compound based on the known activities of the broader indazole and tetrahydroindazole chemical classes. The experimental protocols and data presented are exemplary and intended to serve as a technical guide for researchers.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These bicyclic heterocyclic compounds are structurally similar to purines, enabling them to interact with a variety of biological targets. Derivatives of the indazole family have been investigated for their potential as anti-cancer, anti-inflammatory, antibacterial, and neurological agents.[1] Specifically, the tetrahydroindazole core has been the focus of research for developing potent enzyme inhibitors, such as those targeting human neutrophil elastase and dihydroorotate dehydrogenase. Given this context, this compound represents a novel starting point for drug discovery campaigns.
Proposed Initial Biological Screening Cascade
A logical and efficient screening cascade is crucial for elucidating the biological potential of a new chemical entity. The following workflow is proposed for the initial assessment of this compound.
References
The Indazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a foundational core for a multitude of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the indazole scaffold in drug discovery, detailing its synthesis, mechanism of action through key signaling pathways, and quantitative biological activity, with a focus on its application in oncology.
Physicochemical Properties and Privileged Nature
Indazole's appeal in drug discovery stems from its ability to act as a bioisostere of endogenous purine bases, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] The presence of two nitrogen atoms in the pyrazole ring enables the formation of crucial hydrogen bond interactions with target proteins.[2] Furthermore, the bicyclic system provides a rigid framework that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[2][3] This inherent versatility has cemented its status as a privileged scaffold, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Synthesis of the Indazole Core
The construction of the indazole core and its derivatives can be achieved through various synthetic routes. Key strategies include intramolecular cyclization reactions and N-alkylation or N-arylation to introduce diversity.
General Protocol for N1-Alkylation of 3-Substituted Indazoles
A common method for the regioselective N1-alkylation of indazoles involves the use of a strong base in an anhydrous solvent.[4]
Experimental Protocol:
-
Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.[4]
Synthesis of 3-Aminoindazoles
3-aminoindazoles are key intermediates for many kinase inhibitors. A general two-step synthesis from 2-bromobenzonitriles has been developed.[5]
Experimental Protocol:
-
Palladium-Catalyzed Arylation: A mixture of a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.
-
Acidic Deprotection/Cyclization: The crude product from the first step is treated with a strong acid (e.g., HCl) in a suitable solvent (e.g., dioxane) and heated to effect deprotection and subsequent cyclization to the 3-aminoindazole.
Indazole-Based Drugs in Oncology
The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors used in cancer therapy. These drugs primarily target signaling pathways involved in angiogenesis and DNA repair.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[6] Its mechanism of action involves the inhibition of tumor-induced angiogenesis.
A common synthetic route to Pazopanib involves the coupling of key intermediates.[6]
Experimental Protocol:
-
Formation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.
-
Methylation: The secondary amine is methylated using a methylating agent.
-
Coupling: The resulting intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to afford Pazopanib.[6]
-
Salt Formation: The free base is then converted to the hydrochloride salt.
Axitinib: A Potent VEGFR Inhibitor
Axitinib (Inlyta®) is a potent and selective inhibitor of VEGFR-1, -2, and -3.[7] It is used in the treatment of advanced renal cell carcinoma.
The synthesis of Axitinib often involves a key palladium-catalyzed Heck coupling reaction.[7]
Experimental Protocol:
-
Migita Coupling: An initial coupling reaction is performed to link the indazole core with a thiol-containing benzamide derivative.
-
Iodination: The indazole ring is then iodinated.
-
Heck Reaction: A palladium-catalyzed Heck reaction is carried out between the iodinated indazole and 2-vinylpyridine to install the final side chain.[7]
Niraparib: A PARP Inhibitor
Niraparib (Zejula®) is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[8][9]
A notable synthesis of Niraparib involves a regioselective copper-catalyzed N-arylation of an indazole.[8]
Experimental Protocol:
-
Preparation of the Piperidine Moiety: A key chiral piperidone intermediate is synthesized.
-
Copper-Catalyzed N-Arylation: A regioselective copper-catalyzed N-arylation of the indazole with the piperidine-containing aryl partner is performed.[8]
-
Final Steps: Subsequent chemical transformations, including deprotection and amidation, yield Niraparib.[10]
Signaling Pathways and Mechanism of Action
Indazole-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis.[11] The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[12] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its autophosphorylation and downstream signaling.[2][4]
PARP Signaling Pathway
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs).[13] In cancers with homologous recombination repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and result in cell death through a process known as synthetic lethality.[1] Niraparib competes with NAD+ at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on the DNA.[14]
Quantitative Biological Data
The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of key indazole-containing drugs and other derivatives against their primary targets.
Table 1: In Vitro Inhibitory Activity of Indazole-Based VEGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR-1 | 10 |
| VEGFR-2 | 30 | |
| VEGFR-3 | 47 | |
| PDGFR-α | 71 | |
| PDGFR-β | 84 | |
| c-Kit | 74 | |
| Axitinib | VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 | |
| VEGFR-3 | 0.1-0.3 | |
| PDGFR-β | 1.6 | |
| c-Kit | 1.7 | |
| Compound 30 | VEGFR-2 | 1.24 |
Data compiled from multiple sources.[15]
Table 2: In Vitro Inhibitory Activity of Indazole-Based PARP Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Niraparib | PARP-1 | 2-35 |
| PARP-2 | 2-4 | |
| Olaparib | PARP-1 | 1-19 |
| PARP-2 | 0.2-0.3 | |
| Rucaparib | PARP-1 | 0.8-3.2 |
| PARP-2 | 0.2-0.3 |
Data compiled from multiple sources.[7][14][16]
Key Experimental Protocols in Indazole-Based Drug Discovery
The evaluation of novel indazole derivatives relies on a suite of standardized in vitro assays.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4][8]
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. A master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate (e.g., a synthetic peptide) is prepared.
-
Kinase Reaction: In a microplate, the test compound at various concentrations is incubated with the VEGFR-2 enzyme. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.[2][4]
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibition of PARP1 enzymatic activity.[17]
Experimental Protocol:
-
Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1.
-
Enzymatic Reaction: The test compound, PARP1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells. The plate is incubated to allow for the PARP1-catalyzed incorporation of biotinylated NAD+ onto the histones.
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. A chemiluminescent HRP substrate is then added.
-
Data Analysis: The light produced, which is proportional to PARP1 activity, is measured using a microplate reader. A reduction in the chemiluminescent signal in the presence of the inhibitor is used to calculate the IC50 value.[17]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cytotoxicity is calculated by comparing the absorbance of treated cells to untreated controls.
Conclusion
The indazole scaffold continues to be a highly productive and versatile platform in the discovery and development of novel therapeutics, particularly in the field of oncology. Its favorable physicochemical properties, combined with well-established synthetic methodologies, allow for the fine-tuning of biological activity against a range of important targets. The clinical success of indazole-containing drugs such as Pazopanib, Axitinib, and Niraparib underscores the enduring value of this privileged scaffold. Future research will undoubtedly continue to explore the vast chemical space around the indazole core, leading to the development of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 inhibition assay [bio-protocol.org]
- 9. zejula.com [zejula.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Physicochemical properties of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
An In-depth Technical Guide to 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and biological context of this compound. This molecule is a heterocyclic building block, and its indazole core is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical Properties
This compound is a substituted indazole with a molecular weight of 201.067 g/mol .[1][2][3][4] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, the core data and predicted values based on analogous structures are summarized below.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [1][2][3][4] |
| Molecular Weight | 201.067 g/mol | [1][2][3][4] |
| CAS Number | 1246553-15-0 | [1][2][3][4] |
| Appearance | Solid (inferred from related compounds) | |
| Purity | ≥97% (Typical) | [2][4] |
| XlogP (Predicted) | ~2.5 (estimated from methylated analog) | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Storage | Room temperature, sealed in a dry, dark place | [2][4][6] |
Experimental Protocols
The following sections detail plausible and standard experimental methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Electrophilic Bromination
A plausible synthesis for this compound involves the direct bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is electronically favorable for electrophilic substitution in the indazole ring system.
Reaction: 4,5,6,7-tetrahydro-1H-indazole → this compound
Reagents and Materials:
-
4,5,6,7-tetrahydro-1H-indazole (1 equivalent)
-
N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[7]
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid via silica gel column chromatography to yield the final product, this compound.
Physicochemical Property Determination Protocols
-
Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.[8]
-
Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a quantitative analytical method like HPLC-UV or LC-MS.
-
LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a set of standard compounds run under the same conditions.
-
pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is measured by dissolving the compound in a suitable solvent (often a water-methanol mixture) and titrating it with a standardized solution of strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is determined from the midpoint of the resulting titration curve.
Biological Context and Visualization
Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for further modification via cross-coupling reactions to build a library of potential drug candidates.
Kinase Inhibitor Drug Discovery Workflow
The development of a kinase inhibitor from a building block like this compound follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of screening to identify promising therapeutic candidates.
Caption: A typical workflow for kinase inhibitor drug discovery.
Role in a Representative Signaling Pathway
Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases (RTKs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[9][11] An inhibitor derived from the this compound scaffold would be designed to bind to the ATP-binding site of a specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade.
Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.
References
- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cenmed.com [cenmed.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 3-bromo-1-methyl-4,5,6,7-tetrahydro-1h-indazole (C8H11BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The saturated carbocyclic ring of 3-bromo-4,5,6,7-tetrahydro-1H-indazole offers a unique three-dimensional profile compared to its aromatic counterparts, which can be exploited to achieve enhanced potency and selectivity for specific kinase targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors.
Rationale for Use in Kinase Inhibitor Synthesis
The 4,5,6,7-tetrahydro-1H-indazole core is an attractive scaffold for the design of kinase inhibitors for several key reasons:
-
Hinge-Binding Mimicry : The indazole core acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.
-
Three-Dimensionality : The non-aromatic, saturated portion of the tetrahydro-indazole ring system provides a distinct three-dimensional geometry that can be leveraged to access unique pockets within the kinase active site, potentially leading to improved selectivity and potency.
-
Synthetic Tractability : The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Key Kinase Targets
While the direct derivatization of this compound is an emerging area of research, the broader class of tetrahydro-indazole derivatives has shown inhibitory activity against several important kinase targets, most notably Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of numerous cancers.
Data Presentation: In Vitro and Cellular Activity of Tetrahydro-Indazole-Based Kinase Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors featuring a tetrahydro-indazole core.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | GI50 (µM) | Reference |
| 1 | CDK2/cyclin A | 250 | Antiproliferative | HCT116 | 0.08 | [4] |
| 2 | CDK2/cyclin E | 180 | Antiproliferative | HCT116 | 0.09 | [4] |
| 3 | TTK | <10 | Antiproliferative | HCT116 | <0.1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-4,5,6,7-tetrahydro-1H-indazoles via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Add the [Pd(dppf)Cl2] catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4,5,6,7-tetrahydro-1H-indazole.
Protocol 2: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazoles via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2][6]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), and XPhos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add sodium tert-butoxide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-amino-4,5,6,7-tetrahydro-1H-indazole derivative.
Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a synthesized compound to inhibit the activity of a purified kinase.
Materials:
-
Purified kinase enzyme (e.g., CDK2/cyclin A)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Caption: Workflow for Kinase Inhibitor Discovery.
Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling with 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The functionalization of the 4,5,6,7-tetrahydro-1H-indazole core via Suzuki coupling of the corresponding 3-bromo derivative opens avenues to novel chemical entities with potential therapeutic applications.
This document provides a detailed protocol for the Suzuki coupling of 3-bromo-4,5,6,7-tetrahydro-1H-indazole with various arylboronic acids. It includes recommended starting conditions, a summary of common reagents, and a troubleshooting guide to aid in the optimization of this transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[2]
Experimental Protocols
This section outlines a general procedure for the Suzuki coupling of this compound. The reaction conditions provided are a good starting point and may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, see Table 1 for more options) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, see Table 2 for more options) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, DMF, Toluene, see Table 3 for more options)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
General Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 equiv.) and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Microwave-Assisted Protocol:
For accelerated reaction times, microwave irradiation can be employed.[3]
-
Combine the reactants, base, catalyst, and solvent in a microwave-safe reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the target temperature (e.g., 120-140 °C) for a specified time (e.g., 20-60 minutes).[3][4]
-
Follow the work-up and purification procedures described above.
Data Presentation
The choice of catalyst, base, and solvent significantly impacts the yield and purity of the Suzuki coupling product. The following tables summarize common reagents and conditions that can be screened for the optimization of the reaction with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | A common and effective catalyst for a wide range of substrates.[4] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | 1 - 3 | Often provides good yields for heteroaromatic couplings.[5] |
| Pd(OAc)₂ | XPhos, SPhos | 1 - 3 | Bulky phosphine ligands can enhance reactivity, especially for challenging substrates.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | Effective for couplings involving aryl chlorides and bromides.[2] |
Table 2: Common Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2 - 3 | A widely used and cost-effective base.[5] |
| Cs₂CO₃ | Strong | 2 - 3 | Often more effective than K₂CO₃, especially for less reactive substrates.[4] |
| K₃PO₄ | Strong | 2 - 3 | A strong, non-nucleophilic base suitable for sensitive substrates. |
| Na₂CO₃ | Moderate | 2 - 3 | Another common and economical choice. |
Table 3: Common Solvents
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| 1,4-Dioxane / H₂O | Polar aprotic / Polar protic | ~101 | A very common mixture that facilitates the dissolution of both organic and inorganic reagents.[4][5] |
| Dimethylformamide (DMF) | Polar aprotic | 153 | A high-boiling solvent that can promote reactions with less reactive substrates. |
| Toluene / H₂O | Nonpolar / Polar protic | ~84 (azeotrope) | Can be effective, particularly with phase-transfer catalysts. |
| Tetrahydrofuran (THF) / H₂O | Polar aprotic / Polar protic | ~66 | A lower-boiling alternative to dioxane. |
Mandatory Visualization
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-bromo-4,5,6,7-tetrahydro-1H-indazole in Cancer Cell Line Assays
Disclaimer: Direct experimental data on the application of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in cancer cell line assays is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally related indazole derivatives, which are widely investigated as kinase inhibitors in oncology research. These notes serve as a guide for researchers to design and conduct experiments with this compound and its analogues.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realm of oncology.[1][2] Many indazole-based molecules have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The compound this compound serves as a versatile synthetic intermediate for the generation of a library of such derivatives.[4] These compounds are frequently evaluated for their anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
This document provides an overview of the potential applications of this compound derivatives in cancer cell line assays, including detailed protocols for key experiments and a summary of representative data from related compounds.
Potential Mechanisms of Action
Based on the activities of analogous compounds, derivatives of this compound are anticipated to exert their anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most common targets for indazole-based inhibitors are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and pathways regulated by the p53 and Bcl-2 families of proteins.
-
VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, leading to a reduction in endothelial cell proliferation and migration.[5][6]
-
Modulation of Apoptosis Pathways: Many indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can be achieved by modulating the expression and activity of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway, and by influencing the p53 tumor suppressor pathway.[7][8][9] The p53 protein can transcriptionally activate pro-apoptotic Bcl-2 family members like Bax.[9]
Data Presentation: Cytotoxicity of Indazole Derivatives in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential anti-proliferative activity of this class of compounds.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [7] |
| A549 | Lung Cancer | >50 | [7] | |
| PC-3 | Prostate Cancer | 28.6 | [7] | |
| Hep-G2 | Liver Cancer | 41.3 | [7] | |
| Compound 2f | 4T1 | Breast Cancer | 0.23 | |
| HepG2 | Liver Cancer | 0.80 | ||
| MCF-7 | Breast Cancer | 0.34 | ||
| A549 | Lung Cancer | >10 | ||
| HCT116 | Colon Cancer | 4.89 | ||
| TBBi Derivative 1 | CCRF-CEM | Acute Lymphoblastic Leukemia | ~16 | [10][11] |
| MCF-7 | Breast Cancer | 17.09 | [10][11] | |
| MDA-MB-231 | Breast Cancer | 21.20 | [10][11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to assess the effect of a test compound on cancer cell viability and proliferation.[12]
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[13]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.[14][15]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p53)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Analyze the band intensities to determine changes in protein expression.
Signaling Pathway Diagrams
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Antibacterial Agents from Tetrahydroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. This necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Tetrahydroindazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] This document provides detailed application notes and experimental protocols to guide researchers in the screening, characterization, and development of tetrahydroindazole-based antibacterial agents.
Application Notes
Tetrahydroindazole scaffolds can be chemically modified to optimize their antibacterial potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in identifying the key structural features required for potent antibacterial activity.[1] Common modifications involve substitutions at various positions of the tetrahydroindazole ring system.
The primary mechanisms of action for many tetrahydroindazole derivatives involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity. Two well-established targets are DNA gyrase and dihydrofolate reductase (DHFR).[2][3] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, while DHFR is a key enzyme in the folic acid biosynthesis pathway, which is vital for the synthesis of nucleic acids and amino acids.[2][4]
Data Presentation: Antibacterial Activity of Tetrahydroindazole Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative tetrahydroindazole and related pyrazole derivatives against a panel of bacterial strains.
Table 1: Antibacterial Activity of Fused-Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Diterpenoid-fused pyrazole (30) | S. aureus Newman | 0.71 | [2] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 | [2] |
| Triazine-fused pyrazole (32) | S. epidermidis | 0.97 | [2] |
| Triazine-fused pyrazole (32) | Enterobacter cloacae | 0.48 | [2] |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 | [2] |
| Pyrazole-thiazole scaffold | ESKAPE pathogens | Potent activity reported | [2] |
Table 2: Antibacterial Activity of Tetrahydroindazole-Based Compounds
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Tetrahydroindazole 6a | Mycobacterium tuberculosis (replicating) | 1.7 | |
| Tetrahydroindazole 6m | Mycobacterium tuberculosis (replicating) | 1.9 | |
| Tetrahydroindazole 6q | Mycobacterium tuberculosis (replicating) | 1.9 |
Experimental Protocols
General Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives
This protocol describes a general method for the synthesis of a tetrahydroindazole scaffold which can be adapted for the synthesis of various derivatives. A microwave-assisted Vilsmeier-Haack reaction offers a regioselective and efficient route.[5]
Materials:
-
Substituted cyclohexanone (e.g., ethyl cyclohexanone-4-carboxylate)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Vilsmeier-Haack reagent (e.g., prepared from phthaloyl dichloride and DMF)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted cyclohexanone in ethanol.
-
Add one equivalent of the desired hydrazine derivative to the solution.
-
Seal the vessel and heat the mixture in a microwave reactor for a specified time (e.g., 2-5 minutes) at a controlled temperature to form the hydrazone intermediate.
-
After cooling, add the Vilsmeier-Haack reagent to the reaction mixture.
-
Reseal the vessel and irradiate in the microwave reactor until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Workflow for Synthesis:
Caption: General workflow for the synthesis of tetrahydroindazole derivatives.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Materials:
-
Test tetrahydroindazole derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard turbidity. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is for assessing the cytotoxicity of the antibacterial compounds against mammalian cell lines to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on DHFR activity.
Materials:
-
Purified bacterial DHFR enzyme
-
DHFR assay buffer
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compound
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
In the wells of the UV-transparent plate, add the DHFR assay buffer, NADPH, and the purified DHFR enzyme.
-
Add the test compound at various concentrations. Include a control with no inhibitor.
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
DHFR Signaling Pathway and Inhibition:
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for 3-bromo-4,5,6,7-tetrahydro-1H-indazole in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The selection of the warhead is crucial for the potency and selectivity of the resulting PROTAC.
This document provides detailed application notes and protocols for the utilization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole as a versatile building block for the synthesis of novel PROTACs. The saturated tetrahydroindazole scaffold provides a three-dimensional framework that can be exploited for developing selective kinase inhibitors and other targeted therapies.[4] The bromine atom at the 3-position serves as a versatile synthetic handle for the attachment of various linkers through well-established cross-coupling methodologies.
Core Concepts and Applications
The strategic advantage of employing this compound in PROTAC design lies in the synthetic accessibility and the chemical versatility of the bromo-indazole core. The bromine atom allows for facile derivatization, enabling the systematic exploration of linker attachment points and compositions, which is a critical aspect of PROTAC optimization.
Key applications include:
-
Development of Kinase Inhibitor-Based PROTACs: The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. By functionalizing this compound, novel warheads can be synthesized and subsequently converted into PROTACs to target the degradation of specific kinases implicated in diseases such as cancer.[5][6]
-
Rapid PROTAC Library Synthesis: The reactivity of the bromo group facilitates high-throughput synthesis of PROTAC libraries with diverse linkers, enabling efficient screening for optimal degradation activity.[7]
-
Exploration of Novel Chemical Space: The tetrahydroindazole moiety offers a distinct structural motif compared to more common aromatic warheads, potentially leading to PROTACs with novel target engagement and improved physicochemical properties.
Data Presentation: Representative Biological Activity of PROTACs
While specific data for PROTACs derived from this compound is not yet available in the public domain, the following table presents representative quantitative data for PROTACs targeting various kinases. This data, derived from publicly available research, illustrates the typical parameters used to evaluate PROTAC efficacy and can serve as a benchmark for the development of novel degraders based on the tetrahydroindazole scaffold.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-A | Kinase X | Pomalidomide | PEG | < 10 | > 90 | Cancer Cell Line A |
| Hypothetical PROTAC-B | Kinase Y | VHL Ligand | Alkyl | 25 | > 85 | Cancer Cell Line B |
| Hypothetical PROTAC-C | Kinase Z | Lenalidomide | PEG-Alkyl | 5 | > 95 | Cancer Cell Line C |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) are key metrics for assessing PROTAC potency and efficacy. These values are highly dependent on the specific target, linker, E3 ligase ligand, and the cell line used.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a PROTAC utilizing this compound as a starting building block. These protocols are based on established synthetic methodologies for PROTACs and may require optimization for specific target warheads and linkers.
Protocol 1: Synthesis of a Warhead-Linker Intermediate via Suzuki-Miyaura Coupling
This protocol describes the functionalization of the this compound core with a linker containing a terminal Boc-protected amine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(4-(Boc-amino)butyl)boronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), (4-(Boc-amino)butyl)boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-(Boc-amino)butyl)-4,5,6,7-tetrahydro-1H-indazole intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine on the linker.
Materials:
-
3-(4-(Boc-amino)butyl)-4,5,6,7-tetrahydro-1H-indazole intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Coupling of the Warhead-Linker to an E3 Ligase Ligand
This protocol describes the final amide bond formation to connect the warhead-linker intermediate to an E3 ligase ligand (e.g., pomalidomide).
Materials:
-
3-(4-aminobutyl)-4,5,6,7-tetrahydro-1H-indazole-TFA salt
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the amine-TFA salt (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final PROTAC molecule.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of PROTACs using this compound.
References
- 1. Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03423D [pubs.rsc.org]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a significant pharmacophore in medicinal chemistry, integral to a variety of therapeutic agents. The N-alkylation of indazoles is a critical step in the synthesis of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often leads to the formation of regioisomeric mixtures, which can present significant purification challenges.[1][2][3] The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the substituents on the indazole ring.[1][2][4] This document provides a detailed experimental protocol for the N-alkylation of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, with a focus on achieving regioselectivity.
Factors Influencing Regioselectivity
The selective alkylation of the indazole ring at the N-1 or N-2 position is a well-studied challenge in organic synthesis.[5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.[2]
Key factors that influence the N-1 versus N-2 selectivity include:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N-1 alkylation.[1][2][3] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[5][7][8]
-
Alkylating Agent: The nature of the electrophile can also influence the regiochemical outcome. Primary alkyl halides and tosylates are commonly used.[1][2]
-
Substituents: Substituents on the indazole ring can exert significant steric and electronic effects. For instance, bulky substituents at the C-7 position can hinder attack at N-1, thereby favoring N-2 alkylation.[1][2][3][4]
Experimental Workflow
Detailed Experimental Protocol: Selective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the N-1 position, which is often the thermodynamically favored product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Alkyl Bromide or Alkyl Tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 - 1.2 equiv) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the mixture back down to 0 °C.
-
Slowly add the alkylating agent (1.0 - 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or until completion is indicated by TLC or LC-MS analysis).
-
-
Workup:
-
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-1 alkylated product.
-
Data Presentation: N-Alkylation Conditions and Expected Outcomes
The regioselectivity of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on commonly employed methods.
| Protocol | Base | Solvent | Alkylating Agent | Temperature | Expected Major Isomer | Reference |
| 1 | NaH | THF | Alkyl Bromide/Tosylate | 0 °C to RT | N-1 | [1][2][3] |
| 2 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90 °C | N-1 | [9][10] |
| 3 | K₂CO₃ | DMF | Alkyl Halide | RT to 120 °C | Mixture of N-1 and N-2 | [5][8] |
| 4 | Mitsunobu (DIAD/PPh₃) | THF | Alcohol | 0 °C to 50 °C | N-2 | [2][6][9][10] |
Note: Yields and regioselectivity can vary depending on the specific substrate and alkylating agent used.
Alternative Protocol for Selective N-2 Alkylation: Mitsunobu Reaction
For instances where the N-2 alkylated isomer is the desired product, the Mitsunobu reaction is a reliable method.[2][6][9]
Procedure:
-
Preparation:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
-
Conclusion
The N-alkylation of this compound can be directed to selectively yield either the N-1 or N-2 regioisomer by careful selection of the reaction conditions. For selective N-1 alkylation, the use of a strong base like sodium hydride in THF is recommended. Conversely, the Mitsunobu reaction provides a reliable route to the N-2 alkylated product. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of N-alkylated indazole derivatives for applications in drug discovery and development.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol: In Vitro Kinase Assay Using Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has made them a major class of drug targets. The indazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] Structurally similar to the purine core of ATP, indazole-based compounds can act as competitive inhibitors by binding to the ATP-binding site of kinases.[2] This application note provides a detailed protocol for a common in vitro kinase assay to evaluate the inhibitory activity of indazole-based compounds, utilizing the luminescence-based ADP-Glo™ Kinase Assay.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The luminescence is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[2] The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, can be determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the test compound.[4][5]
Signaling Pathway Diagram
Below is a representative diagram of a signaling pathway involving a Receptor Tyrosine Kinase (RTK) that can be targeted by indazole-based inhibitors.
Caption: Simplified RTK signaling pathway inhibited by an indazole-based drug.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of indazole-based kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibitor assay.
Materials and Reagents
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Indazole-based inhibitor stock solution (in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Experimental Protocol
This protocol provides a general guideline for performing an in vitro kinase assay to determine the IC50 value of an indazole-based inhibitor.[6] Optimization may be required for specific kinases.
1. Reagent Preparation
-
Kinase Reaction Buffer: Prepare a suitable reaction buffer for the kinase of interest. A common buffer may contain Tris-HCl, MgCl2, and DTT.
-
Inhibitor Dilutions: Create a serial dilution of the indazole-based inhibitor in DMSO. A 10-point dose-response curve is recommended.[6] Include a DMSO-only control (vehicle control).
-
Kinase and Substrate Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.[6]
-
ATP Solution: Prepare a working solution of ATP in kinase reaction buffer. The final ATP concentration in the assay should ideally be at or near the Km for the specific kinase.[6]
2. Kinase Reaction
-
Dispense the inhibitor dilutions and the DMSO control into the wells of a white assay plate.[6]
-
Add the Kinase and Substrate Master Mix to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[2]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).[2][6]
3. Signal Detection
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[2]
-
Incubate the plate at room temperature for 40 minutes.[2]
-
Add the Kinase Detection Reagent to all wells to convert the ADP produced to ATP and initiate the luciferase reaction.[2]
-
Incubate the plate at room temperature for 30 minutes.[2]
-
Measure the luminescence of each well using a plate reader.[2]
4. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).[2]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2][7]
Data Presentation
The inhibitory potency of different indazole-based compounds against various kinases is typically summarized in a table of IC50 values. Lower IC50 values indicate higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Indazole-A | Kinase X | 15 | Primary target |
| Indazole-A | Kinase Y | 250 | Off-target |
| Indazole-B | Kinase X | 5 | More potent derivative |
| Indazole-B | Kinase Y | 800 | Improved selectivity |
| Axitinib | VEGFR1, 2, 3 | 0.1, 0.2, 0.1-0.3 | Known multi-kinase inhibitor[6] |
| Pazopanib | VEGFR1, 2, 3 | 10, 30, 47 | Known multi-kinase inhibitor[6] |
Note: The IC50 values presented for Indazole-A and Indazole-B are hypothetical for illustrative purposes. IC50 values can vary between different studies and experimental conditions.[7][8]
Troubleshooting and Optimization
-
High Background Signal: Ensure complete ATP depletion by the ADP-Glo™ Reagent. Optimize the incubation time if necessary.
-
Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.
-
Poor Curve Fit: Adjust the range of inhibitor concentrations. Ensure accurate pipetting and mixing.
-
Inhibitor Solubility: Ensure the indazole-based inhibitor is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of indazole-based compounds against protein kinases using a luminescence-based in vitro assay. By following this detailed methodology and utilizing the provided diagrams and data presentation formats, researchers can effectively characterize the potency and selectivity of novel kinase inhibitors, a critical step in the drug discovery and development process.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-bromo-4,5,6,7-tetrahydro-1H-indazole for Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency. These fragments serve as starting points for the development of potent and selective lead compounds. The 3-bromo-4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable starting fragment for FBDD, particularly in the discovery of kinase inhibitors. Its tetrahydro-indazole core can mimic the hinge-binding motifs of ATP-competitive inhibitors, while the bromine atom provides a convenient handle for synthetic elaboration through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of fragment hits into high-affinity ligands.
This document provides detailed application notes, experimental protocols, and data presentation for the utilization of this compound in FBDD campaigns targeting therapeutically relevant kinases.
Data Presentation: Structure-Activity Relationship of Tetrahydroindazole-Based Kinase Inhibitors
The following table summarizes the structure-activity relationship (SAR) data for a series of tetrahydroindazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2)/cyclin complexes. The data is adapted from a study on analogs of a hit compound identified in a high-throughput screen, demonstrating the potential for optimizing the tetrahydroindazole scaffold.[1][2]
Table 1: SAR of Tetrahydroindazole Analogs as CDK2/cyclin A Inhibitors [1][2]
| Compound ID | R Group | Ki (µM) for CDK2/cyclin A |
| 1 | H | 2.3 |
| 2 | 4-F-Ph | 1.8 |
| 3 | 4-Cl-Ph | 1.5 |
| 4 | 4-Br-Ph | 1.2 |
| 5 | 4-Me-Ph | 2.0 |
| 6 | 4-OMe-Ph | 2.5 |
| 7 | 3-F-Ph | 3.1 |
| 8 | 2-F-Ph | 4.5 |
Note: The reported hit compound was 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one. The data above represents SAR studies on a closely related tetrahydroindazole scaffold where the bromine atom is substituted with various phenyl groups, illustrating the tractability of this position for modification.
Key Signaling Pathways
Derivatives of the indazole and tetrahydroindazole scaffold have shown inhibitory activity against several important kinase families involved in cancer and inflammatory diseases. The following diagrams illustrate some of the key signaling pathways that can be targeted.
Caption: CDK2/Cyclin signaling pathway in cell cycle progression.
Caption: The p38 MAPK signaling pathway.
References
Application Note: Synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole via Palladium-Catalyzed Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-amino-4,5,6,7-tetrahydro-1H-indazole is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. This application note provides a detailed protocol for the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole from its corresponding 3-bromo analog. The described method is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds.[1][2][3][4] This approach offers a reliable and efficient route to the desired product, which is often challenging to synthesize through classical methods.
The protocol outlines the use of an ammonia surrogate, benzophenone imine, followed by a hydrolysis step to furnish the primary amine. Alternatively, the direct use of ammonia or its salts under specific catalytic conditions is also a viable strategy.[5][6][7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.[8]
Experimental Protocol
This protocol is adapted from established Buchwald-Hartwig amination procedures on structurally similar aryl and heteroaryl bromides.[8]
Materials:
-
3-bromo-4,5,6,7-tetrahydro-1H-indazole
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol, 1.2 equiv.) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine intermediate.
Step 2: Hydrolysis to the Primary Amine
-
Dissolve the crude imine intermediate in methanol (10 mL).
-
Add 2 M hydrochloric acid (5 mL) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS until the starting imine is fully consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-amino-4,5,6,7-tetrahydro-1H-indazole.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides with ammonia surrogates, which can be used as a starting point for the optimization of the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole.
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Amine Source | Benzophenone imine | [3] |
| Palladium Catalyst | Pd₂(dba)₃ | [8] |
| Ligand | Xantphos | [8] |
| Base | Sodium tert-butoxide (NaOtBu) | [8] |
| Solvent | Toluene | [2] |
| Temperature | 100 °C | [2] |
| Typical Yield | 70-90% (based on similar substrates) | [8] |
Visualizations
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonia surrogates in the synthesis of primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-bromo-4,5,6,7-tetrahydro-1H-indazole synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete bromination of the starting material (4,5,6,7-tetrahydro-1H-indazole). | - Increase the reaction time or slightly elevate the temperature. - Consider increasing the equivalents of the brominating agent (e.g., from 1.0 to 1.1-1.2 equivalents).[1] - Ensure your brominating agent (e.g., NBS, Br₂) is fresh and has been stored correctly. |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times, especially if strong acids or bases are present.[1] | |
| Inefficient extraction of the product. | - Adjust the pH of the aqueous layer to decrease the solubility of the product. - Use a different extraction solvent or increase the volume and number of extractions. | |
| Formation of Multiple Products (Low Selectivity) | Non-selective bromination leading to di-brominated or other isomeric products. | - Use a highly regioselective brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1] - Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[1] - Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.[1] |
| Over-bromination resulting in di-brominated products. | - Use a stoichiometric amount of the brominating agent.[1] - Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | - Adjust the polarity of the eluent system (e.g., mixtures of hexane and ethyl acetate are often a good starting point).[1] - Consider using a different stationary phase for chromatography.[1] - Perform a recrystallization step before or after column chromatography.[1][2] |
| Presence of unreacted starting material. | Ensure the bromination reaction has gone to completion using TLC or LC-MS analysis before the workup.[1] | |
| Compound "oils out" during crystallization. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - If impurities are high, consider pre-purification by another method like column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting material is 4,5,6,7-tetrahydro-1H-indazole.
Q2: Which brominating agents are most effective for this synthesis?
For regioselective bromination at the C3 position of the indazole ring, N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are recommended due to their high selectivity.[1] While elemental bromine (Br₂) in a solvent like acetic acid can also be used, it may lead to lower selectivity and the formation of more side products.
Q3: What are the typical reaction conditions for the bromination step?
The reaction is typically carried out in a suitable organic solvent. Lower temperatures are often preferred to enhance selectivity. Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q4: What are common side products, and how can their formation be minimized?
A common side product is the di-brominated indazole. To minimize its formation, it is essential to use a stoichiometric amount of the brominating agent and to add it slowly to the reaction mixture.[1]
Q5: How can I purify the crude this compound?
Standard purification techniques include column chromatography on silica gel and recrystallization.[1] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1] For recrystallization, various solvents should be screened to find one in which the product is sparingly soluble at room temperature but readily soluble when heated.[2]
Q6: How can I confirm the identity and purity of the final product?
The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound. Note: This protocol is based on procedures for similar compounds and may require optimization for your specific experimental setup.
Synthesis of 4,5,6,7-tetrahydro-1H-indazole (Starting Material)
A common method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of 2-hydroxymethylenecyclohexanone with hydrazine hydrate.
Bromination of 4,5,6,7-tetrahydro-1H-indazole
-
Reaction Setup: In a round-bottom flask, dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or chloroform).
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to obtain pure this compound.
Visualizations
Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Brominating Tetrahydroindazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the bromination of tetrahydroindazoles. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the bromination of tetrahydroindazoles.
Question: My bromination reaction is not proceeding, and I am recovering the starting material. What are the possible causes and solutions?
Answer:
Failure of the bromination reaction to initiate is a common issue. Several factors could be responsible:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. It is recommended to recrystallize NBS before use if it is old or has been improperly stored.
-
Insufficient Initiation: For radical brominations using NBS, a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide is often required, sometimes in combination with a light source (e.g., an incandescent lamp).[1] Ensure the initiator is fresh and used in the correct stoichiometric amount.
-
Inappropriate Solvent: The choice of solvent is crucial. For NBS brominations, non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used.[1] However, due to safety concerns, acetonitrile is also a viable option.[2] For electrophilic brominations, solvents like ethanol or dichloromethane may be more suitable.[3]
-
Reaction Not Stirred or Heated Adequately: Ensure the reaction mixture is being stirred efficiently and heated to the appropriate temperature as specified in the protocol. For some reactions, refluxing is necessary to initiate the reaction.[1]
-
Presence of Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the reaction. Purifying the starting material and using freshly distilled, high-purity solvents can help mitigate this issue.
Question: I am observing the formation of multiple products, including di- and poly-brominated species. How can I improve the selectivity for mono-bromination?
Answer:
Over-bromination is a frequent side reaction. To enhance the selectivity for the desired mono-brominated product, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of multiple brominations.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Reactions performed at 0 °C or even lower temperatures may favor the formation of the mono-brominated product.
-
Choice of Brominating Agent: Some brominating agents are more reactive than others. For instance, molecular bromine (Br₂) can be highly reactive and lead to multiple products. NBS is generally a milder source of bromine for radical reactions.[2] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been shown to be an effective and selective brominating agent for indazoles.[3]
-
In-situ Generation of Bromine: Using a combination of reagents like KBrO₃/HBr can generate Br₂ in situ, keeping the concentration of bromine low and thus preventing polybromination.[4]
Question: My bromination reaction is yielding the wrong regioisomer. How can I control the regioselectivity?
Answer:
Regioselectivity in the bromination of indazole systems can be complex. The position of bromination (e.g., C3, C5, or C7) is influenced by the substituents on the indazole ring and the reaction conditions.
-
Protecting Groups: The presence and nature of a protecting group on the indazole nitrogen can direct the position of bromination.
-
Brominating Agent and Catalyst: The choice of brominating agent and the use of a catalyst can significantly influence regioselectivity. For example, direct bromination of 4-substituted 1H-indazoles has been shown to be regioselective for the C7 position.
-
Solvent and Base: The solvent and base used can affect the reactivity of different positions on the indazole ring. Screening different solvents and bases is recommended to optimize for the desired regioisomer.
Question: How can I effectively remove the succinimide byproduct after an NBS bromination?
Answer:
Succinimide is a common byproduct when using NBS and can sometimes be challenging to remove completely.
-
Aqueous Workup: Succinimide is soluble in water. After the reaction, quenching the mixture with water and performing an aqueous workup with a saturated solution of sodium bicarbonate (NaHCO₃), followed by water and brine washes, can effectively remove most of the succinimide.[5]
-
Filtration: In some cases, particularly when using solvents like chloroform or carbon tetrachloride, succinimide may precipitate out of the reaction mixture and can be removed by filtration.[5]
-
Column Chromatography: If the succinimide is not fully removed by workup, it can typically be separated from the product by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for tetrahydroindazoles?
A1: The most commonly used brominating agents for indazoles and related heterocycles are N-Bromosuccinimide (NBS) for radical brominations and electrophilic additions, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective for the C3-bromination of indazoles under ultrasound-assisted conditions.[2][3] Molecular bromine (Br₂) can also be used, but it is often less selective.
Q2: What is the role of a radical initiator in NBS brominations?
A2: A radical initiator, such as AIBN or benzoyl peroxide, is used to generate a bromine radical from NBS, which then initiates a radical chain reaction. This is particularly relevant for allylic or benzylic brominations. Light can also serve as an initiator.[1]
Q3: How does ultrasound assist in the bromination of indazoles?
A3: Ultrasound irradiation can accelerate the reaction rate, allowing for shorter reaction times and milder conditions (e.g., lower temperatures). In the case of the bromination of indazoles with DBDMH, ultrasound was found to significantly increase yields and transformation efficiency.[3]
Q4: Can I perform the bromination under an inert atmosphere?
A4: While some procedures are performed under an inert atmosphere like nitrogen (N₂) to prevent side reactions with atmospheric moisture or oxygen, some radical brominations may not require it and might even be inhibited by a strictly inert environment.[1] It is best to consult the specific protocol for the reaction you are performing.
Q5: How can I monitor the progress of my bromination reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Data on Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the bromination of indazole derivatives from the literature.
Table 1: Optimization of Conditions for C3-Bromination of 2H-Indazoles with DBDMH [3]
| Parameter | Conditions Tested | Optimal Condition |
| Bromine Source | DBDMH, NBS, NaBr, HBr | DBDMH |
| Solvent | DMF, MeCN, THF, DCM, EA, EtOH | EtOH |
| Base | Na₂CO₃, Et₃N, NaOAc, K₂CO₃ | Na₂CO₃ |
| Temperature | 80 °C (stirring), 40 °C (ultrasound) | 40 °C (ultrasound) |
| Time | 12 h (stirring), 0.5 h (ultrasound) | 0.5 h (ultrasound) |
| Yield | - | High yields |
Table 2: Comparison of Brominating Agents for Indazoles
| Brominating Agent | Typical Conditions | Selectivity | Reference |
| DBDMH | Na₂CO₃, EtOH, 40 °C, Ultrasound (30 min) | High for C3-bromination | [3] |
| NBS | AIBN or light, CCl₄ or MeCN, reflux | Good for allylic/benzylic positions | [1][2] |
| Br₂ | Acetic acid or other solvents | Can lead to polybromination | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted C3-Bromination of 2H-Indazole with DBDMH
This protocol is adapted from a procedure for the bromination of indazoles.[3]
Materials:
-
2H-indazole derivative (0.2 mmol)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol)
-
Ethanol (EtOH) (2.0 mL)
Procedure:
-
To a reaction vessel, add the 2H-indazole derivative (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add ethanol (2.0 mL) to the vessel.
-
Place the reaction vessel in an ultrasonic bath operating at 40 kHz and 50 W.
-
Irradiate the mixture at 40 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for NBS Bromination of a Tetrahydroindazole Derivative (Hypothetical)
This is a general protocol based on typical NBS bromination procedures.[1]
Materials:
-
Tetrahydroindazole derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol, recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the tetrahydroindazole derivative (1.0 mmol) and acetonitrile (10 mL).
-
Add recrystallized NBS (1.1 mmol) and AIBN (0.1 mmol) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously. The reaction can be irradiated with a lamp to facilitate initiation.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the bromination of tetrahydroindazoles.
Caption: Troubleshooting guide for low yield in tetrahydroindazole bromination.
References
- 1. reddit.com [reddit.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-4,5,6,7-tetrahydro-1H-indazole. The following information is compiled to address common challenges encountered during the purification of this and structurally related compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental purification of this compound.
Recrystallization Issues
-
Question: My this compound is not crystallizing from the solution, even after cooling. What should I do? Answer: This is a common challenge that can be addressed by several methods:
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny, pure crystal of the compound to the solution to act as a seed for crystallization.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Lower Temperature Cooling: If cooling to 0°C in an ice bath is not effective, consider using a colder bath, such as an ice-salt or dry ice-acetone mixture.
-
Solvent System Adjustment: The chosen solvent may not be optimal. Experiment with a different solvent or a mixed solvent system to find the ideal conditions for crystallization.
-
-
Question: My compound is "oiling out" instead of forming crystals. How can this be resolved? Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the presence of impurities or rapid cooling.
-
Re-dissolve and Cool Slowly: Reheat the solution to completely re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can facilitate this.
-
Change Solvent: The boiling point of your solvent might be too high, or its polarity may not be suitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.
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Preliminary Purification: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization.
-
Column Chromatography Issues
-
Question: The compound is streaking or tailing on the Thin Layer Chromatography (TLC) plate. What does this indicate? Answer: Streaking or tailing on a TLC plate can suggest several issues:
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable. Adjust the solvent system to achieve a round, well-defined spot.
-
Compound Overload: Too much sample may have been spotted on the TLC plate.
-
Acidic or Basic Nature of the Compound: The compound may be interacting with the stationary phase (silica gel or alumina). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this.
-
-
Question: My compound is sticking to the silica gel column and won't elute. What can I do? Answer: This can be a frustrating problem, often caused by strong interactions between the compound and the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Modifier: For compounds with basic nitrogen atoms, such as indazoles, adding a small amount of a competitive base like triethylamine or pyridine to the eluent can help to displace the compound from the silica gel.
-
Change the Stationary Phase: If the compound is highly polar, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
-
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following tables provide illustrative data based on common outcomes for similar compounds.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent System (v/v) | Purity (before) | Purity (after) | Yield (%) | Observations |
| Ethanol/Water (8:2) | 85% | 95% | 70% | Good crystal formation upon slow cooling. |
| Ethyl Acetate/Hexane (1:3) | 85% | 98% | 65% | Small needle-like crystals. |
| Toluene | 85% | 92% | 75% | Required seeding to initiate crystallization. |
| Dichloromethane/Hexane (1:2) | 85% | 96% | 60% | Oiled out initially, slow cooling resolved the issue. |
Table 2: Illustrative Column Chromatography Conditions
| Stationary Phase | Mobile Phase (v/v) | Purity (before) | Purity (after) | Recovery (%) |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 80% | 97% | 85% |
| Silica Gel | Dichloromethane:Methanol (98:2) | 80% | 95% | 80% |
| Alumina (neutral) | Toluene:Acetone (9:1) | 80% | 96% | 88% |
| Reverse Phase C18 | Acetonitrile:Water (6:4) | 80% | 99% | 75% |
Experimental Protocols
The following are generalized protocols for the purification of this compound based on standard laboratory techniques for similar compounds.
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol/water or ethyl acetate/hexane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate common workflows in the purification and troubleshooting process.
Caption: General workflow for the purification and purity assessment of the target compound.
Caption: Decision tree for selecting an initial purification technique.
Overcoming challenges in the regioselective functionalization of tetrahydroindazoles
Welcome to the technical support center for the regioselective functionalization of tetrahydroindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and derivatization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of tetrahydroindazoles?
A1: The primary challenge in the functionalization of 4,5,6,7-tetrahydro-1H-indazoles lies in controlling the regioselectivity of reactions involving the two nitrogen atoms of the pyrazole ring (N1 and N2). Direct alkylation or acylation often yields a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate and reduces the overall yield of the desired product. The two nitrogen atoms exhibit different electronic and steric environments, and the preferred site of reaction is highly dependent on the reaction conditions and the nature of the substituents on the tetrahydroindazole core. A secondary challenge is the regioselective C-H functionalization of the carbocyclic ring, which often requires the use of directing groups to achieve site-selectivity.[1]
Q2: How can I selectively achieve N1-alkylation of a tetrahydroindazole?
A2: N1-alkylation is generally favored under conditions of thermodynamic control, as the 1H-tautomer of the parent indazole is typically more stable. A widely successful method for achieving high N1-selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][3][4] This combination has been shown to provide excellent N1-regioselectivity for a range of indazoles, a principle that can be extended to tetrahydroindazoles. The steric bulk of substituents at the C7a position of the tetrahydroindazole ring can also play a role in directing alkylation to the less hindered N1 position.
Q3: What conditions favor N2-alkylation of a tetrahydroindazole?
A3: N2-alkylation can often be achieved under kinetic control or by manipulating the electronic properties of the substrate. The presence of electron-withdrawing groups, particularly at the C7 position of the indazole ring, has been shown to promote N2-alkylation.[2][3] For tetrahydroindazoles, this would correspond to substitution at the C7 position of the carbocyclic ring. Additionally, certain reaction conditions, such as the use of specific catalysts or alkylating agents, can favor the formation of the N2-isomer.
Q4: Are there any protecting group strategies to control regioselectivity?
A4: Yes, protecting group strategies can be a powerful tool to enforce regioselectivity. For instance, one nitrogen atom can be selectively protected, leaving the other available for functionalization. After the desired reaction, the protecting group can be removed. The choice of protecting group is critical and must be orthogonal to the reaction conditions used for subsequent functionalization steps. While specific examples for tetrahydroindazoles are not abundant in the literature, principles from broader synthetic chemistry suggest that common nitrogen protecting groups like Boc, Cbz, or SEM could be employed, with their installation and removal tailored to the specific synthetic route.
Q5: How can I distinguish between the N1 and N2 regioisomers of my functionalized tetrahydroindazole?
A5: The most reliable methods for distinguishing between N1 and N2 regioisomers are spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the protons on the substituent attached to the nitrogen, as well as the protons on the tetrahydroindazole core, will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbons in the pyrazole ring and the attached substituent will also be distinct for each regioisomer.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between the protons on the N-substituent and the carbons of the tetrahydroindazole ring, providing unambiguous assignment of the substitution site. For example, a correlation between the methylene protons of an N-alkyl group and the C7a carbon is indicative of an N1-substituted isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximity between the N-substituent and specific protons on the tetrahydroindazole core.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can often separate the two regioisomers, and the retention times will be different. This is also crucial for the purification of the desired isomer.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base/Solvent Combination | For N1-selectivity , switch to NaH in anhydrous THF. For N2-selectivity , consider a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, especially if your substrate has electron-withdrawing groups. |
| Steric Hindrance | If the N1 position is sterically hindered, alkylation may be directed to N2. Conversely, a bulky alkylating agent may favor the less hindered nitrogen. Analyze the steric environment of your specific tetrahydroindazole and alkylating agent to predict the likely outcome. |
| Reaction Temperature | Lower temperatures often favor the kinetically controlled product (often N2), while higher temperatures can allow for equilibration to the thermodynamically more stable product (often N1). Try running the reaction at 0 °C or room temperature to favor the kinetic product, or at elevated temperatures to favor the thermodynamic product. |
| Nature of the Alkylating Agent | Hard alkylating agents (e.g., dimethyl sulfate) may react faster at the harder nitrogen atom, while softer alkylating agents (e.g., alkyl iodides) may favor the softer nitrogen atom. Consider the Hard-Soft Acid-Base (HSAB) principle in your selection. |
Issue 2: Low or No Yield in C-H Functionalization Attempts
| Potential Cause | Troubleshooting Steps |
| Lack of a Directing Group | Regioselective C-H functionalization of unactivated C-H bonds is challenging. Introduce a suitable directing group onto the tetrahydroindazole scaffold. Common directing groups include amides, pyridines, or other Lewis basic functionalities that can coordinate to the metal catalyst.[5][6][7] |
| Incorrect Catalyst or Ligand | The choice of metal catalyst (e.g., Pd, Rh, Ru) and ligand is crucial for successful C-H activation. Consult the literature for catalyst systems that have been effective for similar heterocyclic systems. |
| Harsh Reaction Conditions | C-H activation can sometimes require high temperatures, which may lead to decomposition of the starting material or product. Screen different solvents and reaction temperatures to find a balance between reactivity and stability. |
| Catalyst Poisoning | The nitrogen lone pairs of the pyrazole ring can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation. The use of a directing group can help to mitigate this by favoring a specific cyclometalation pathway.[1] |
Quantitative Data Summary
The following table summarizes the regioselectivity observed in the N-alkylation of various substituted indazoles. While this data is for the parent indazole system, the trends observed can provide a useful starting point for predicting the behavior of substituted tetrahydroindazoles.
| Substituent at C3 | Base | Solvent | N1:N2 Ratio | Yield (%) |
| -CO₂Me | NaH | THF | >99:1 | 89 |
| -C(CH₃)₃ | NaH | THF | >99:1 | 92 |
| -Ph | NaH | THF | 95:5 | 85 |
| -H | K₂CO₃ | DMF | 55:45 | 78 |
| -H | Cs₂CO₃ | DMF | 60:40 | 82 |
| -NO₂ (at C7) | NaH | THF | 4:96 | 91 |
Data extrapolated from studies on indazoles.[2][3][4][8]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 4,5,6,7-Tetrahydro-1H-indazole
This protocol is adapted from established methods for the N1-selective alkylation of indazoles and is expected to provide good selectivity for tetrahydroindazole substrates.[2][3]
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a concentration of 0.1-0.2 M is recommended).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated tetrahydroindazole.
Protocol 2: N2-Selective Alkylation of a C7-Substituted Tetrahydroindazole
This protocol is based on the directing effect of electron-withdrawing groups at the C7 position and is expected to favor N2-alkylation.[2][3]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the C7-substituted 4,5,6,7-tetrahydro-1H-indazole (e.g., 7-nitro-4,5,6,7-tetrahydro-1H-indazole, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) and a milder base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Wash the combined organic extracts with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.
Visualizations
Caption: Decision workflow for regioselective N-alkylation of tetrahydroindazoles.
Caption: General workflow for directed C-H functionalization of tetrahydroindazoles.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. rsc.org [rsc.org]
- 7. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Optimizing the Selectivity of Indazole-Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of indazole-based kinase inhibitor selectivity.
Troubleshooting Guides
This section addresses common problems encountered during the experimental validation and optimization of indazole-based kinase inhibitors.
Issue 1: My indazole inhibitor demonstrates significant off-target activity in a kinome scan.
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Question: My lead indazole-based compound is potent against my primary kinase target, but the initial kinome scan revealed inhibition of several other kinases with high affinity. What are the next steps to address this?
-
Answer: Significant off-target activity is a common challenge due to the conserved nature of the ATP-binding site across the human kinome.[1] A systematic approach is necessary to understand and mitigate these effects.
-
Step 1: Data Analysis and Triage:
-
Quantify Selectivity: Calculate selectivity scores (e.g., Gini coefficient or selectivity entropy) to objectively measure the promiscuity of your inhibitor.[2]
-
Categorize Off-Targets: Group the identified off-target kinases by family (e.g., tyrosine kinases, serine/threonine kinases). Note any inhibition of kinases from families closely related to your primary target.
-
Prioritize Off-Targets: Focus on off-targets that are inhibited with a potency close to your primary target (e.g., within a 10-fold IC50 value). Also, consider the physiological relevance of the off-targets to your intended therapeutic area to anticipate potential side effects.
-
-
Step 2: Structure-Activity Relationship (SAR) Studies:
-
Computational Modeling: If a crystal structure of your inhibitor bound to the target kinase is available, use it to guide modifications. If not, consider molecular docking studies to predict the binding mode.[3][4]
-
Systematic Modifications: Synthesize analogs of your lead compound with modifications aimed at exploiting differences between the ATP-binding pockets of the on-target and off-target kinases.[5] Pay attention to solvent-exposed regions where modifications are less likely to disrupt core binding interactions.
-
Bioisosteric Replacements: Consider replacing parts of the indazole scaffold or its substituents with bioisosteres to alter the selectivity profile. For example, replacing an indazole with a 5-azaindazole has been shown to improve selectivity in some cases by forming key new interactions.[6]
-
-
Step 3: Iterative Screening:
-
Focused Kinase Panels: Instead of full kinome scans for every analog, use smaller, focused panels that include your primary target and the key off-targets identified in the initial screen.
-
Cellular Target Engagement: Confirm that the observed off-target inhibition in biochemical assays translates to target engagement within a cellular context using techniques like NanoBRET™.[1][7]
-
-
Issue 2: The inhibitor is selective in biochemical assays but shows a different profile or toxicity in cell-based assays.
-
Question: My indazole inhibitor appeared highly selective for its target in an in vitro kinase assay, but in cellular assays, I'm observing unexpected phenotypes or toxicity, suggesting off-target effects. What could be the cause of this discrepancy?
-
Answer: Discrepancies between biochemical and cellular assay results are common and can arise from several factors.[7][8]
-
Possible Causes & Troubleshooting Steps:
-
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | Perform cellular assays in ATP-depleted conditions or use an ATP-competitive and a non-competitive inhibitor as controls.[8][9] | The inhibitor's potency in the cellular assay should increase and align more closely with the biochemical IC50. |
| Poor Cell Permeability | Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). Consider chemical modifications to improve permeability.[8] | Modified compounds with improved permeability should exhibit enhanced cellular potency. |
| Efflux by Cellular Transporters | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[8] | An increase in the inhibitor's cellular potency will indicate that it is a substrate for efflux pumps. |
| Metabolic Instability | Incubate the compound with liver microsomes or hepatocytes and analyze its stability over time. | Identify metabolically liable spots on the molecule to guide chemical modifications for improved stability. |
| Activation of Linked Pathways | Consider that inhibition of the primary target could lead to the activation of other pathways through retroactivity, causing unexpected cellular responses.[10] | Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. Genetic knockdown (e.g., siRNA, CRISPR) of the target can also help differentiate on-target from off-target effects.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What are the best methods for profiling the selectivity of my indazole-based kinase inhibitor?
A1: A multi-tiered approach is recommended for comprehensive selectivity profiling:[1][2]
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In Vitro Kinase Profiling (Kinome Scan): This is the most direct method to assess selectivity. Screen your inhibitor against a large panel of purified kinases (ideally over 400) at a fixed concentration (e.g., 1 µM) to identify initial hits. Follow up with dose-response curves (IC50 determination) for any kinases showing significant inhibition (e.g., >70% at 1 µM).[2]
-
Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stabilization of a kinase upon inhibitor binding. It's a rapid and cost-effective way to screen against a medium-sized library of kinases without needing to measure enzymatic activity.[9][11]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ are crucial to confirm that your inhibitor binds to its intended target and potential off-targets within a live cell environment.[1][7]
-
Chemoproteomics: This affinity-based approach can identify the protein targets of your inhibitor directly from cell lysates, providing a snapshot of target engagement in a more physiological context.[1]
Q2: How can I rationally design more selective indazole-based inhibitors?
A2: Rational design hinges on exploiting structural differences between your target and off-target kinases.[4][12]
-
Structure-Based Drug Design (SBDD):
-
Obtain a co-crystal structure of your inhibitor bound to the target kinase. This will reveal key interactions and solvent-exposed regions that can be modified.[13]
-
If a crystal structure is unavailable, use homology modeling and molecular docking to predict the binding mode.
-
Focus on exploiting non-conserved residues within the ATP-binding pocket. Adding chemical moieties that interact with these unique residues can significantly enhance selectivity.[9]
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Systematically modify the substituents on the indazole ring. For example, in the development of VEGFR-2 inhibitors, the addition of hydrogen bond-forming groups like amides or sulfonamides to a pyrimidine substituent on the indazole core enhanced activity.[14]
-
Explore different substitution patterns on the indazole core itself, as the position of nitrogen atoms can influence binding and selectivity.[6][15]
-
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Design inhibitors that bind to the "DFG-out" inactive conformation of the kinase. This conformation exposes an additional hydrophobic pocket that is less conserved than the ATP-binding site, often leading to greater selectivity.[9][16]
Q3: Are there computational tools that can predict the selectivity of my inhibitor?
A3: Yes, computational methods can be valuable for predicting potential off-targets and guiding medicinal chemistry efforts, though they should be used in conjunction with experimental validation.[17]
-
Binding Site Similarity Analysis: Tools like KinomeFEATURE compare the physicochemical properties of the ATP-binding site of your target kinase with others across the kinome to predict potential cross-reactivity.[17]
-
Molecular Docking: Docking your inhibitor into the crystal structures of known off-target kinases can help rationalize observed off-target activity and suggest modifications to disrupt binding.[3]
-
Chemogenomics: These approaches analyze structure-activity relationships across large datasets of inhibitors and kinases to identify patterns that determine inhibitor specificity.[9]
Quantitative Data Summary
Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | Axitinib (IC50 in nM) | Pazopanib (IC50 in nM) | Compound 30 (VEGFR-2i) (IC50 in nM) |
| VEGFR1 | 0.1 | 10 | - |
| VEGFR2 | 0.2 | 30 | 1.24 |
| VEGFR3 | 0.1-0.3 | 47 | - |
| PDGFRβ | 1.6 | 84 | - |
| c-Kit | 1.7 | 74 | - |
| PLK4 | 4.2 | - | - |
| c-Fms | - | 146 | - |
Data sourced from multiple studies.[1][18][19]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Profiling (Luminescence-Based Assay)
This protocol provides a general workflow for assessing inhibitor selectivity using an assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[1][19]
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest.
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare the substrate and ATP solutions. The ATP concentration should ideally be at the Km for the specific kinase.
-
Serially dilute the indazole-based inhibitor in DMSO, then further dilute in the reaction buffer to the final desired concentrations.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <20% substrate conversion).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for another 30-60 minutes at room temperature.[19]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract background luminescence (wells with no kinase).
-
Normalize the data using positive controls (no inhibitor) and negative controls (no kinase or a known potent inhibitor).
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the general steps for measuring inhibitor binding to a target kinase in living cells.[1]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the indazole-based inhibitor. Include controls with no inhibitor and a known inhibitor for the target.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to the cells and incubate.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to controls.
-
Plot the normalized BRET ratio against the inhibitor concentration to determine the IC50 for target engagement in live cells.
-
Visualizations
Caption: Workflow for kinase inhibitor selectivity profiling and optimization.
Caption: Simplified VEGFR/PDGFR signaling pathways inhibited by indazole-based drugs.
Caption: Logical workflow for troubleshooting poor inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting guide for analyzing 3-bromo-4,5,6,7-tetrahydro-1H-indazole by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q1: Why is my analyte peak exhibiting significant tailing?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like indazole derivatives. It can compromise resolution and integration accuracy. Potential causes and solutions are outlined below:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the surface of the silica-based stationary phase. This is a frequent cause of peak tailing for basic analytes.[1]
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase buffer with a pH at least two units away from the analyte's pKa to ensure it is in a single ionic state.[1] Using an acid modifier like formic acid or trifluoroacetic acid (TFA) can also help by protonating the silanols and reducing unwanted interactions.[2]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or stationary phase degradation can create active sites that cause tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can lead to peak broadening and tailing.[1][3]
Q2: My peak for this compound is fronting. What causes this?
A2: Peak fronting, often described as a "shark fin" shape, is less common than tailing but indicates a specific set of problems.
-
Column Overload: This is the most frequent cause of peak fronting.[6] Injecting too high a concentration of the analyte saturates the stationary phase, causing excess molecules to travel through the column more quickly, leading to a fronting peak.[6]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the column inlet, resulting in a distorted, fronting peak.[1][5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
-
Column Collapse or Void: A physical change or void at the column inlet can cause poor peak shape, including fronting.[5]
-
Solution: This type of damage is typically irreversible. The column should be replaced.[5]
-
Q3: What should I do about a noisy or drifting HPLC baseline?
A3: An unstable baseline can make it difficult to accurately detect and quantify low-level analytes. The issue can manifest as short-term, random noise or long-term, gradual drift.[7]
-
Mobile Phase Contamination or Degradation: Impurities in solvents, even in HPLC-grade reagents, can contribute to a noisy or rising baseline, especially in gradient elution.[1][4] Some mobile phase additives, like TFA, can also degrade over time.[8]
-
Air Bubbles in the System: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[3][4][9]
-
Detector Lamp Failure: A failing or low-energy detector lamp can be a significant source of baseline noise.[3][9]
-
Solution: Check the lamp energy and replace it if it is below the manufacturer's recommended level.
-
-
Inadequate Temperature Control: Fluctuations in ambient temperature can affect both the mobile phase viscosity and the detector, leading to baseline drift.[3][8]
Q4: I am seeing "ghost peaks" in my chromatograms, even when I inject a blank. Where are they coming from?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank or solvent injections.[10] They are particularly common in gradient methods and can arise from several sources.
-
Mobile Phase Contamination: The most common source is contamination in the mobile phase, particularly the aqueous component (water), which can accumulate organic impurities.[10][11]
-
Solution: Use fresh, high-purity HPLC-grade water and solvents. Run a gradient without any injection to see if the peaks are inherent to the system and mobile phase.[10]
-
-
System Contamination (Carryover): Residuals from previous injections can be retained in the injector, tubing, or column and elute in subsequent runs.[12][13]
-
Solution: Implement a robust needle wash protocol using a strong solvent. Clean the injector and system components regularly.
-
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or pipettes during sample preparation.[10][12]
-
Solution: Run a blank using a vial filled with mobile phase that has gone through the entire sample preparation workflow to isolate this source of contamination.
-
Experimental Protocol: HPLC Analysis
This section provides a starting point for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
This compound reference standard (purity ≥97%).[14]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (reagent grade).
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve it in methanol or acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.
3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing common HPLC issues encountered during the analysis.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. phenomenex.com [phenomenex.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. calpaclab.com [calpaclab.com]
Validation & Comparative
Comparative Analysis of 3-Bromo- vs. 3-Chloro-Tetrahydro-1H-Indazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of 3-bromo- and 3-chloro-tetrahydro-1H-indazole bioactivity, drawing upon available data for halogenated indazole derivatives to inform future research and development.
Currently, a direct comparative study detailing the bioactivity of 3-bromo-tetrahydro-1H-indazole versus 3-chloro-tetrahydro-1H-indazole is not available in the public domain. However, by examining structure-activity relationship (SAR) studies of various halogenated indazole scaffolds, we can infer potential differences and guide future investigations. The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6]
The Influence of Halogen Substitution on Indazole Bioactivity
Halogen substitution is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The nature and position of the halogen atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[7][8]
In the context of indazole derivatives, particularly those targeting protein kinases, halogen substitution has been shown to be a critical determinant of potency and selectivity. For instance, studies on other classes of kinase inhibitors have shown that substituting with different halogens can fine-tune the inhibitory activity.[9][10] In some cases, a bromine substitution has been associated with enhanced potency compared to chlorine, potentially due to its greater polarizability and ability to form stronger halogen bonds.[7] Conversely, other studies have indicated that a chloro group may be preferred for optimal activity against certain targets.[11]
The available literature on various indazole derivatives suggests that the position of the halogen is as crucial as the halogen itself.[10][12] While direct data on the 3-position of the tetrahydro-1H-indazole core is lacking, research on other indazole-based compounds highlights the importance of this position for biological activity.
General Experimental Workflow for Synthesis and Evaluation
For researchers interested in directly comparing the bioactivity of 3-bromo- and 3-chloro-tetrahydro-1H-indazole, a general experimental workflow is proposed. This workflow is based on common methodologies reported for the synthesis and evaluation of novel indazole derivatives.[1][2][5][13][14][15]
Caption: General workflow for the synthesis and biological evaluation of 3-halo-tetrahydro-1H-indazoles.
Experimental Protocols
While specific protocols for the direct comparison of 3-bromo- and 3-chloro-tetrahydro-1H-indazole are not available, general methodologies from the literature on indazole derivatives can be adapted.
General Synthesis of 3-Halo-Tetrahydro-1H-Indazoles
A plausible synthetic route could involve the reaction of a suitable cyclohexanone precursor with a hydrazine derivative to form the tetrahydro-1H-indazole core. Subsequent regioselective halogenation at the 3-position using an appropriate halogenating agent (e.g., N-bromosuccinimide for bromination or N-chlorosuccinimide for chlorination) would yield the target compounds. Purification would typically be achieved through column chromatography, and structural confirmation by NMR and mass spectrometry.[13][15]
In Vitro Bioactivity Assays
To compare the bioactivity, a panel of relevant in vitro assays should be employed. Given that many indazole derivatives are kinase inhibitors, initial screening against a panel of kinases would be a logical starting point.[9][10][12]
-
Kinase Inhibition Assays: The half-maximal inhibitory concentration (IC50) values for the bromo and chloro analogs would be determined against a selected panel of protein kinases. This would provide quantitative data on their relative potencies.
-
Cell-Based Assays: The antiproliferative activity of the compounds would be assessed against a panel of cancer cell lines. Assays such as the MTT or CellTiter-Glo assay would be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement assays could be used to confirm that the compounds are interacting with their intended target within a cellular context.
Data Presentation
As no direct comparative experimental data is available, a quantitative data table cannot be provided at this time. Should experimental data become available, it is recommended to present it in a clear, tabular format for easy comparison of IC50 or GI50 values.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| 3-Bromo-tetrahydro-1H-indazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3-Chloro-tetrahydro-1H-indazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
While a definitive comparison of the bioactivity of 3-bromo- versus 3-chloro-tetrahydro-1H-indazole remains to be experimentally determined, the broader literature on halogenated indazoles suggests that the choice of halogen at the 3-position is likely to have a significant impact on their biological profile. The synthesis and head-to-head biological evaluation of these two compounds are necessary to elucidate their relative potencies and selectivities. The proposed experimental workflow provides a roadmap for researchers to undertake such a comparative study, which would be a valuable contribution to the field of medicinal chemistry and aid in the development of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Indazole synthesis [organic-chemistry.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profiles of indazole-based compounds, with a focus on a representative 3-bromo-indazole derivative, C05, a potent Polo-like kinase 4 (PLK4) inhibitor. Due to the limited publicly available kinase profiling data for a specific 3-bromo-4,5,6,7-tetrahydro-1H-indazole derivative, this guide will leverage data from structurally related and well-characterized indazole compounds to provide an objective comparison against alternative kinase inhibitors.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. Kinome-wide screening is the gold standard for assessing the interaction of a compound with a broad panel of kinases, providing a comprehensive overview of its cross-reactivity. This guide will present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the selectivity of indazole-based inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for the representative indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor, Axitinib, which also features an indazole core. This comparison highlights the diverse selectivity profiles that can be achieved with the indazole scaffold.
Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1][2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50)[1]. A lower IC50 value indicates higher potency.
Key Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified PLK4 signaling pathway and its inhibition by an indazole derivative.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cross-reactivity and potency of kinase inhibitors.
Enzymatic Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Ultra Pure)
-
Test compounds (indazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white, opaque)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[4][5][6]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.[4][6]
-
The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is screened against a broad panel of kinases using an assay format similar to the one described above.
-
Assay Principle: The enzymatic kinase inhibition assay protocol is performed for each kinase in the panel.
-
Data Interpretation: The results are often visualized using a kinome map or calculated as a selectivity score (e.g., Gini coefficient) to provide a comprehensive overview of the compound's selectivity.[7] A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases in the panel.[7]
References
Unveiling the Anti-Cancer Potential: A Comparative Analysis of Substituted Indazole Derivatives
For researchers and professionals in the field of oncology and drug discovery, the quest for novel anti-proliferative agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted indazole derivatives have emerged as a promising class of molecules with potent anti-cancer activities. This guide provides a comparative overview of the anti-proliferative efficacy of various substituted indazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of lead compounds for further development.
Comparative Anti-proliferative Activity
The anti-proliferative activity of several novel substituted indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of Indazole Derivatives Against Various Cancer Cell Lines (µM)
| Compound | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | HCT-116 (Colon) | HeLa (Cervical) | A2780 (Ovarian) |
| 2f | 0.23 | 0.80 | 0.34 | - | - | - | - | - |
| 7d | - | - | - | - | - | - | - | 0.64 |
| 10d | - | - | - | - | 0.0153 (SR Leukemia) | - | - | - |
| 10e | - | - | - | - | <1 (SR Leukemia) | - | - | - |
| 13 | - | - | 1.5[1] | - | - | - | - | - |
| 14 | - | - | 5.6[1] | - | - | - | - | - |
| 15k | - | - | - | - | - | < SAHA | < SAHA | - |
| 15m | - | - | - | - | - | < SAHA | < SAHA | - |
| 6o | - | - | - | - | 5.15[2] | - | - | - |
Note: "-" indicates data not available. SAHA (Suberanilohydroxamic acid) is a known HDAC inhibitor used as a positive control.
Mechanisms of Anti-proliferative Action
Substituted indazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), suggesting the involvement of the ROS-mitochondrial apoptotic pathway.[5][4]
Several other derivatives have been shown to induce cell cycle arrest. Compounds 10d and 10e caused a block in the G0-G1 phase of the cell cycle. In contrast, some polysubstituted indazoles were found to cause a block in the S phase, while compound 7d led to an accumulation of cells in the G2/M phase.[6] The ability of compounds 15k and 15m to arrest the cell cycle in the G2/M phase and promote apoptosis is linked to their potent inhibitory activity against histone deacetylases (HDACs).
The diverse mechanisms of action, including the inhibition of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) and Pim kinases, highlight the versatility of the indazole scaffold in targeting various cancer vulnerabilities.[7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.
Anti-proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]
-
Incubation: The plates are incubated for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[8][9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Collection: Both floating and adherent cells are collected after treatment with the indazole derivatives.
-
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).[5]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.[3]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.[3] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Fixation: After treatment, cells are harvested and fixed in ice-cold 70% ethanol for at least 2 hours.[11][12]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.[12]
-
RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained by PI.[12]
-
PI Staining: The cells are then stained with a PI solution.[11][12]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualizing the Pathways and Processes
To better illustrate the experimental workflow and a key signaling pathway involved in the anti-proliferative activity of indazole derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating anti-proliferative activity.
Caption: ROS-mediated mitochondrial apoptosis pathway.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Benchmarking Tetrahydroindazole Inhibitors Against Known FDA-Approved Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of emerging tetrahydroindazole-based inhibitors against established FDA-approved drugs targeting key proteins in cellular signaling pathways. The information is intended to assist researchers and drug development professionals in evaluating the potential of this chemical scaffold in various therapeutic areas.
Introduction
Tetrahydroindazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile scaffold, which allows for the development of potent and selective inhibitors of various enzymes. This guide focuses on the comparative analysis of tetrahydroindazole inhibitors targeting three clinically relevant proteins: Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-Cell Kinase (ITK), and Dihydroorotate Dehydrogenase (DHODH). These inhibitors are benchmarked against FDA-approved drugs that are either direct counterparts or target closely related pathways, providing a framework for understanding their relative potency and potential for further development.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2, a key regulator of the cell cycle, plays a crucial role in the G1/S phase transition.[1][2] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. While several FDA-approved drugs target the closely related CDK4/6, the development of selective CDK2 inhibitors remains an active area of research.
Data Presentation: Tetrahydroindazole vs. FDA-Approved CDK Inhibitors
The following table summarizes the in vitro inhibitory activity of a representative tetrahydroindazole compound against CDK2/cyclin complexes and compares it with the activity of FDA-approved CDK4/6 inhibitors against CDK2.
| Compound Class | Specific Inhibitor | Target | IC50 (µM) | Reference |
| Tetrahydroindazole | Analogue 53 | CDK2/cyclin A | 0.27 | [3] |
| CDK2/cyclin E | 0.20 | [3] | ||
| FDA-Approved | Palbociclib | CDK2/cyclin E | >10 | [4] |
| Ribociclib | CDK2/cyclin E | 0.42 | [5] | |
| Abemaciclib | CDK2/cyclin E | 0.097 | [4] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate). The data presented here are for comparative purposes and are derived from studies with similar methodologies.
Signaling Pathway: CDK2 in Cell Cycle Progression
The diagram below illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the point of inhibition by CDK2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Bromine Advantage: A Comparative Docking Analysis of Indazoles in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms in drug design is a well-established method to enhance binding affinity and modulate pharmacokinetic properties. This guide provides a comparative analysis of brominated versus non-brominated indazoles through the lens of molecular docking studies, offering insights into the impact of bromination on their potential as kinase inhibitors.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of kinase inhibitors due to its ability to mimic the purine core of ATP.[1] The addition of a bromine atom can significantly influence the electronic and steric properties of the indazole ring, potentially leading to more favorable interactions within the ATP-binding pocket of kinases. This analysis focuses on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in cancer therapy.[2]
Quantitative Comparison of Docking Performance
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 6-Bromo-1H-indazole derivative | VEGFR-2 Kinase Domain | 3EWH | -48.5 to -55.5 (Interaction Energy) | Not explicitly detailed in abstract | [3] |
| Non-brominated Indazole derivative | VEGFR-2 Kinase Domain | Not specified | -9.44 (Binding Energy) | Glu915, Leu838, Val846, Ala864, Lys866, Val914, Cys917, Leu1033, Cys1043, Asp1044 | [4] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and specific protocols. The data presented here is for illustrative purposes to highlight potential trends.
The available data suggests that brominated indazoles can form strong interactions within the kinase binding pocket. The interaction energies for the brominated derivatives indicate a high affinity for the VEGFR-2 kinase.[3] For the non-brominated derivative, a strong binding energy is also observed, with interactions primarily driven by hydrogen bonds and hydrophobic contacts.[4] The presence of the bromine atom in the 6-position of the indazole ring can contribute to enhanced binding through halogen bonding and by occupying hydrophobic pockets within the active site.
Experimental Protocols: Molecular Docking of Indazole Derivatives
The following is a representative protocol for performing molecular docking studies with indazole derivatives against a protein kinase target, such as VEGFR-2, using AutoDock, a widely used docking software.[5][6]
1. Preparation of the Receptor (VEGFR-2):
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.
-
Protonation: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bond donors and acceptors.
-
Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.
2. Preparation of the Ligands (Indazole Derivatives):
-
Ligand Sketching: The 2D structures of the brominated and non-brominated indazole derivatives are drawn using a chemical drawing tool like ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands are also saved in the PDBQT format.
3. Grid Box Generation:
-
Active Site Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to bind.
-
Grid Parameter File: A grid parameter file (.gpf) is created, which contains all the information about the grid box and the atom types for which the grid maps will be calculated.
-
AutoGrid Execution: The AutoGrid program is run to generate the grid maps for different atom types.
4. Molecular Docking Simulation:
-
Docking Parameter File: A docking parameter file (.dpf) is prepared, specifying the PDBQT files for the protein and ligand, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).
-
AutoDock Execution: The AutoDock program is executed to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the lowest binding energy and the clustering of conformations. The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualization of Key Biological Processes
To provide a broader context for the significance of inhibiting VEGFR-2, the following diagrams illustrate the experimental workflow for molecular docking and the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-bromo-4,5,6,7-tetrahydro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is essential for regulatory compliance and laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive SDS is not publicly available, information from suppliers and structurally similar compounds indicates the following potential hazards. Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.
Quantitative Data Summary
The following table summarizes the known chemical and safety information for this compound.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| CAS Number | 1246553-15-0 |
| Hazard Statement Codes | H302, H315, H319, H335 |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Experimental Protocol for Disposal
The proper disposal of this compound, as a halogenated organic compound, requires segregation and handling by a licensed hazardous waste disposal service.[1][2][3][4][5]
1. Waste Segregation:
-
At the point of generation, classify waste containing this compound as "Halogenated Organic Waste."[4]
-
DO NOT mix with non-halogenated waste streams.[1][3] This is crucial as co-mingling complicates the disposal process and increases costs.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting solid and liquid halogenated waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Keep the waste container securely closed except when adding waste to prevent the release of vapors.[1]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."
-
List all contents, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[1]
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
5. Disposal of Contaminated Materials:
-
Solid Waste: Gloves, weighing paper, and other solid materials contaminated with this compound should be placed in a sealed bag and deposited into the designated solid "Halogenated Organic Waste" container.
-
Glassware: Before washing, rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in the liquid "Halogenated Organic Waste" container. The glassware can then be cleaned according to standard laboratory procedures.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The preferred method for final disposal is typically high-temperature incineration at a permitted hazardous waste facility.
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-bromo-4,5,6,7-tetrahydro-1H-indazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-bromo-4,5,6,7-tetrahydro-1H-indazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
-
CAS Number: 1246553-15-0
Hazard Summary: Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for protection against a variety of organic solvents.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, preferably made of a flame-resistant material like Nomex, should be worn.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles.
-
Don nitrile gloves, inspecting them for any tears or punctures before use.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.[4]
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools (spatulas, weighing paper) for handling the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[4]
1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid halogenated organic waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware should be collected in a designated liquid halogenated organic waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Halogenated Organic Waste" and a full list of the contents.
-
Keep containers securely closed when not in use.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
